1-(5-Chloro-2-methylphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea
Description
Properties
IUPAC Name |
1-(5-chloro-2-methylphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O3/c1-12-3-4-13(20)9-17(12)22-19(25)21-14-10-18(24)23(11-14)15-5-7-16(26-2)8-6-15/h3-9,14H,10-11H2,1-2H3,(H2,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDSQSIVRDYGYOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloro-2-methylphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea typically involves multiple steps:
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Formation of the Pyrrolidinone Intermediate: : The initial step often involves the synthesis of the pyrrolidinone intermediate. This can be achieved through the reaction of 4-methoxyphenylacetic acid with an appropriate amine under cyclization conditions to form the pyrrolidinone ring.
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Urea Formation: : The pyrrolidinone intermediate is then reacted with 5-chloro-2-methylphenyl isocyanate to form the desired urea derivative. This step usually requires a base such as triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(5-Chloro-2-methylphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions, leading to a variety of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-2-methylphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea is not fully understood but is believed to involve interactions with specific molecular targets. These may include enzymes or receptors that are involved in key biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Pyrrolidinone-Based Urea Derivatives
Pyrrolidinone derivatives are widely studied for their antioxidant and pharmacological properties. Key comparisons include:
- Structural Insights: The 5-chloro-2-methylphenyl group in the target compound replaces the 5-chloro-2-hydroxyphenyl moiety in analogs, likely enhancing lipophilicity and altering metabolic stability . The 4-methoxyphenyl substituent on the pyrrolidinone is conserved in analogs like 1-(4-ethoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea, suggesting its role in π-π stacking interactions or receptor binding .
Urea Derivatives with Aromatic Substituents
Urea-linked aromatic systems are common in drug discovery. Notable examples:
- The methoxyphenyl-pyrrolidinone moiety shares similarities with patented antiepileptic ureas, implying possible central nervous system (CNS) activity .
Research Findings and Mechanistic Implications
Antioxidant Activity
Pyrrolidinone-urea hybrids in demonstrate potent radical scavenging due to:
- Electron-donating groups (e.g., methoxy, hydroxyl) stabilizing free radicals.
- Conjugation between the pyrrolidinone core and aromatic systems enhancing redox activity . The target compound’s 4-methoxyphenyl group may similarly donate electrons, but the lack of a hydroxyl or thioxo group (cf. analogs) could reduce antioxidant efficacy.
Pharmacological Potential
- Enzyme Modulation: Urea derivatives in and target enzymes like glucokinase or neurological receptors. The target compound’s chloro-methylphenyl group may mimic steric/electronic features of known enzyme activators .
Biological Activity
The compound 1-(5-Chloro-2-methylphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula for this compound is , and it features a urea linkage, which is significant in medicinal chemistry for its ability to interact with various biological targets. The presence of chloro and methoxy groups enhances its lipophilicity, potentially affecting its bioavailability and interaction with biological systems.
Antimicrobial Activity
Research has indicated that derivatives of urea compounds exhibit significant antimicrobial properties. A study demonstrated that similar compounds showed moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis, with some derivatives achieving IC50 values in the micromolar range .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain | IC50 (µM) |
|---|---|---|
| Compound A | Salmonella typhi | 10.5 |
| Compound B | Bacillus subtilis | 15.2 |
| Compound C | Escherichia coli | 25.0 |
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. Inhibitors of AChE are crucial for treating neurodegenerative diseases like Alzheimer's, while urease inhibitors are important for managing urinary tract infections and related conditions.
Table 2: Enzyme Inhibition Data
| Enzyme | Compound Name | IC50 (µM) |
|---|---|---|
| Acetylcholinesterase | Compound X | 4.5 |
| Urease | Compound Y | 12.0 |
The biological activity of this compound can be attributed to its structural features, particularly the urea moiety which can form hydrogen bonds with enzyme active sites or bacterial cell membranes. Docking studies have shown that it interacts favorably with amino acid residues in target proteins, suggesting a mechanism through which it can exert its effects .
Case Study 1: Antibacterial Efficacy
In a recent study, a series of urea derivatives were synthesized and tested against resistant strains of bacteria. The compound exhibited promising results, particularly against strains resistant to conventional antibiotics, highlighting its potential as a lead compound in antibiotic development .
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of similar compounds in models of neurodegeneration. The results indicated that these compounds could significantly reduce neuronal cell death induced by oxidative stress, suggesting a potential therapeutic role in neurodegenerative diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
